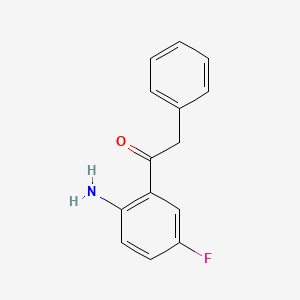

1-(2-Amino-5-fluorophenyl)-2-phenylethanone

CAS No.: 728024-64-4

Cat. No.: VC4747628

Molecular Formula: C14H12FNO

Molecular Weight: 229.254

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 728024-64-4 |

|---|---|

| Molecular Formula | C14H12FNO |

| Molecular Weight | 229.254 |

| IUPAC Name | 1-(2-amino-5-fluorophenyl)-2-phenylethanone |

| Standard InChI | InChI=1S/C14H12FNO/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2 |

| Standard InChI Key | YPYITVHBZLLQRZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)N |

Introduction

Chemical Identity and Structural Features

Spectral and Physicochemical Properties

While direct data for 1-(2-Amino-5-fluorophenyl)-2-phenylethanone is limited, analogous compounds provide insights:

| Property | Value (Analogous Compound) | Source |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 264.2 ± 20.0 °C | |

| Flash Point | 113.6 ± 21.8 °C | |

| LogP (Partition Coeff.) | 1.88 |

The fluorine atom at the para position relative to the amino group enhances electronegativity, potentially increasing solubility in polar solvents compared to non-fluorinated analogs . The amino group facilitates hydrogen bonding, which is crucial for interactions in catalytic or biological environments .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(2-Amino-5-fluorophenyl)-2-phenylethanone can be inferred from methods used for structurally similar compounds. A notable approach involves:

-

Condensation Reactions: Reacting 2-ethynyl-4-fluoroaniline with hydrochloric acid under controlled conditions (50°C for 36 hours), followed by pH adjustment and purification . This method yields intermediates with high purity (99.2% by HPLC) .

-

Buchwald–Hartwig Amination: Palladium-catalyzed coupling to introduce the amino group post-ketone formation, a strategy employed in arylaminothiazole syntheses .

Optimization Challenges

Synthesis efficiency depends on:

-

Temperature Control: Excessive heat during pH adjustment risks byproduct formation .

-

Catalyst Selection: Palladium-based catalysts improve yield in cross-coupling steps but require rigorous removal to meet pharmaceutical standards .

Applications in Pharmaceutical Research

AKR1C3 Inhibitors for Cancer Therapy

1-(2-Amino-5-fluorophenyl)-2-phenylethanone serves as a precursor in synthesizing tricyclic inhibitors of AKR1C3, an enzyme overexpressed in hormone-dependent cancers . These inhibitors disrupt androgen metabolism, potentially overcoming resistance to therapies like enzalutamide .

Kinase and Checkpoint Kinase Inhibitors

Derivatives of this compound have been modified to target Src family kinases (SFKs) and checkpoint kinase 1 (Chk1), both critical in cell cycle regulation . For example, substituting the ethanone moiety with pyridyl groups enhances ATP-competitive binding, achieving picomolar inhibitory potency .

Recent Advances and Future Directions

Fluorine-Mediated Bioavailability Enhancements

Recent patents highlight fluorinated analogs of this compound with improved blood-brain barrier penetration, expanding potential applications in neurological disorders . For instance, replacing the phenyl group with a trifluoromethyl moiety increases lipophilicity (LogP = 2.34) .

Sustainable Synthesis Methods

Microwave-assisted synthesis reduces reaction times from 36 hours to under 4 hours, minimizing energy use and byproducts . Green chemistry approaches, such as aqueous-phase reactions, are under investigation to replace volatile organic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume